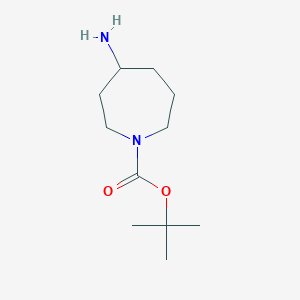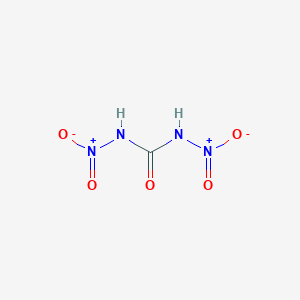
2-Methyl-4-phenylnicotinonitrile
Vue d'ensemble
Description
2-Methyl-4-phenylnicotinonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . It is primarily used for research purposes.
Synthesis Analysis
The synthesis of 2-Methyl-4-phenylnicotinonitrile and related compounds has been explored in several studies . For instance, one study discussed the synthesis of a phenylnicotinonitrile derivative as a new additive for the passivation of the TiO2 surface in dye-sensitized solar cells .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-phenylnicotinonitrile consists of a pyridine core flanked by a methyl group and a phenyl ring . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
2-Methyl-4-phenylnicotinonitrile has a molecular weight of 194.23 g/mol. Detailed information about its physical and chemical properties such as melting point, boiling point, solubility, and stability would require specific experimental measurements .Applications De Recherche Scientifique
Polymorphism and Anti-inflammatory Activity
2-Methyl-4-phenylnicotinonitrile derivatives have been studied for their polymorphic properties and potential anti-inflammatory activity. A specific compound, 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile, demonstrated significant anti-inflammatory effects in vivo, supported by docking studies and solubility tests (Rai et al., 2016).
Application in Dye-Sensitized Solar Cells
Phenylnicotinonitrile derivatives have been used as additives in dye-sensitized solar cells (DSSCs). These derivatives improved the open-circuit potential and photo-conversion efficiency of DSSCs, although they also reduced the short current density, indicating a complex interaction with the DSSC components (Mazloum‐Ardakani et al., 2018).
Corrosion Inhibition
In the field of materials science, 2-Methyl-4-phenylnicotinonitrile derivatives have shown promising results as corrosion inhibitors. They have been observed to protect carbon steel in sulfuric acid solution, significantly improving inhibitive efficiency and forming a protective organic film on the steel surface (Attar et al., 2021).
Pharmacological Activities
Some synthesized derivatives of 2-Methyl-4-phenylnicotinonitrile have exhibited notable anti-inflammatory and analgesic activities. These derivatives, containing a pyridine ring, were comparable in their effects to certain reference drugs (Said, 2009).
Applications in Organic Synthesis
These compounds are also significant in the context of organic synthesis. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, can be synthesized from related compounds (Qiu et al., 2009).
Allosteric Modifiers of Hemoglobin
2-Methyl-4-phenylnicotinonitrile derivatives have been investigated for their potential as allosteric modifiers of hemoglobin. This research could have implications in clinical areas requiring management of oxygen supply, such as in ischemia or stroke treatment (Randad et al., 1991).
Orientations Futures
The future directions for research involving 2-Methyl-4-phenylnicotinonitrile could include further exploration of its synthesis, structural analysis, and potential applications. For instance, one study discussed its use as an additive for the passivation of the TiO2 surface in dye-sensitized solar cells , suggesting potential applications in the field of renewable energy.
Propriétés
IUPAC Name |
2-methyl-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-13(9-14)12(7-8-15-10)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIZYBUWUINJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396722 | |
| Record name | 2-METHYL-4-PHENYLNICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylnicotinonitrile | |
CAS RN |
102147-20-6 | |
| Record name | 2-METHYL-4-PHENYLNICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)